6-hydroxy-7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one
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Overview
Description
6-hydroxy-7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one is a complex organic compound with a unique structure that combines multiple functional groups, including hydroxyl, phenylethyl, methyl, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Functional Group Introduction: Hydroxyl and phenylethyl groups are introduced through selective substitution reactions.
Cyclization: The pyrrolidinyl group is incorporated via cyclization reactions under controlled conditions.
Final Modifications: Methylation and hydroxylation steps are performed to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various enzymes and receptors can provide insights into biological processes and pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique mechanical characteristics.
Mechanism of Action
The mechanism by which 6-hydroxy-7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyl and phenylethyl groups play a crucial role in binding to these targets, while the pyrrolidinyl group may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
What sets 6-hydroxy-7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
7-(2-hydroxy-2-phenylethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-21-15-14(16(25)20-18(21)26)23(17(19-15)22-9-5-6-10-22)11-13(24)12-7-3-2-4-8-12/h2-4,7-8,13,24H,5-6,9-11H2,1H3,(H,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPICYJFXVRTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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